molecular formula C18H12ClN5 B11058508 6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine

6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11058508
M. Wt: 333.8 g/mol
InChI Key: FRKFMSAUNMZDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

The synthesis of 6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine involves the inhibition of PI3K. By binding to the active site of PI3K, the compound prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis . This mechanism is particularly relevant in cancer cells, where the PI3K pathway is often dysregulated.

Comparison with Similar Compounds

6-chloro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H12ClN5

Molecular Weight

333.8 g/mol

IUPAC Name

6-chloro-4-phenyl-N-pyrimidin-2-ylquinazolin-2-amine

InChI

InChI=1S/C18H12ClN5/c19-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)23-18(22-15)24-17-20-9-4-10-21-17/h1-11H,(H,20,21,22,23,24)

InChI Key

FRKFMSAUNMZDNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=NC=CC=N4

Origin of Product

United States

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